molecular formula C11H16N4O2 B12612375 N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide CAS No. 919772-04-6

N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide

Cat. No.: B12612375
CAS No.: 919772-04-6
M. Wt: 236.27 g/mol
InChI Key: LBWLLRVZSJJCBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with 2-aminoacetaldehyde diethyl acetal under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide involves the inhibition of autotaxin, an enzyme that produces lysophosphatidic acid. By inhibiting autotaxin, the compound reduces the levels of lysophosphatidic acid, thereby modulating various physiological and pathological processes. This inhibition can affect molecular targets and pathways involved in cancer progression, inflammation, and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide is unique due to its dual amino and oxo functional groups, which contribute to its specific inhibitory activity against autotaxin.

Properties

CAS No.

919772-04-6

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

N-(2-aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide

InChI

InChI=1S/C11H16N4O2/c12-5-6-14-11(17)8-1-3-9(4-2-8)15-7-10(13)16/h1-4,15H,5-7,12H2,(H2,13,16)(H,14,17)

InChI Key

LBWLLRVZSJJCBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN)NCC(=O)N

Origin of Product

United States

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